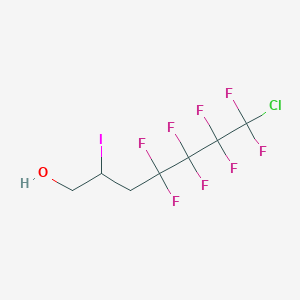![molecular formula C18H27NO B14337475 [1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol CAS No. 106339-31-5](/img/structure/B14337475.png)
[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Vorbereitungsmethoden
The synthesis of [1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol involves several steps. One common method includes the reaction of phenylcyclohexyl ketone with piperidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound . Industrial production methods often involve the use of advanced techniques such as hydrogenation and cyclization to achieve high yields and purity .
Analyse Chemischer Reaktionen
[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying various biochemical pathways and interactions. In medicine, [1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol is investigated for its potential therapeutic effects and as a precursor for drug development . Additionally, it finds applications in the industry for the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of [1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol can be compared with other similar compounds such as piperidine, pyrrolidine, and piperazine . These compounds share a similar core structure but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
List of Similar Compounds::- Piperidine
- Pyrrolidine
- Piperazine
This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
106339-31-5 |
|---|---|
Molekularformel |
C18H27NO |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
[1-(1-phenylcyclohexyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C18H27NO/c20-15-16-8-7-13-19(14-16)18(11-5-2-6-12-18)17-9-3-1-4-10-17/h1,3-4,9-10,16,20H,2,5-8,11-15H2 |
InChI-Schlüssel |
PWFQWGXFDLUUMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCC(C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)



![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)


![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)


